![molecular formula C18H23NO2 B5025182 1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]pyrrolidine](/img/structure/B5025182.png)
1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]pyrrolidine is a complex organic compound characterized by the presence of a pyrrolidine ring attached to a naphthalene moiety through an ethoxyethoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]pyrrolidine typically involves multiple steps. One common method starts with the preparation of 2-(2-Naphthalen-1-yloxy)ethanol, which is then reacted with 1-bromo-2-(2-pyrrolidin-1-ylethoxy)ethane under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to modify the naphthalene ring.
Substitution: The ethoxyethoxy linker can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Nucleophiles such as sodium hydride or lithium diisopropylamide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydronaphthalene compounds.
Scientific Research Applications
1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the pyrrolidine ring may interact with protein receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Naphthalen-1-yloxy)-ethyl)-acetamide
- 2-(Naphthalen-1-yloxy)acetate
- 1-(2-(Pyrrolidin-1-yl)ethyl)imino)methyl)naphthalen-2-ol
Uniqueness
1-[2-(2-Naphthalen-1-yloxyethoxy)ethyl]pyrrolidine is unique due to its specific structural arrangement, which combines the properties of naphthalene and pyrrolidine. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
1-[2-(2-naphthalen-1-yloxyethoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-2-8-17-16(6-1)7-5-9-18(17)21-15-14-20-13-12-19-10-3-4-11-19/h1-2,5-9H,3-4,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPPVUXSJHNOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-nitrobenzamide](/img/structure/B5025103.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B5025105.png)
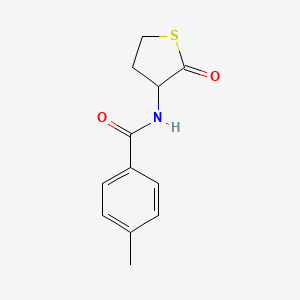
![4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid](/img/structure/B5025144.png)

![5-Bromo-1-[(3-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B5025150.png)
![N-[(4-butoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B5025156.png)
![2-[2-(dimethylamino)vinyl]-1-(4-methoxyphenyl)-7-(4-morpholinylmethyl)-3-nitro-1H-indol-6-ol](/img/structure/B5025159.png)
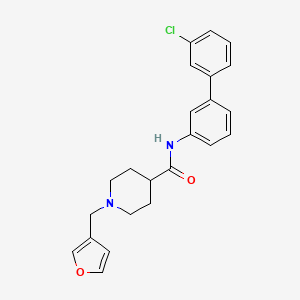
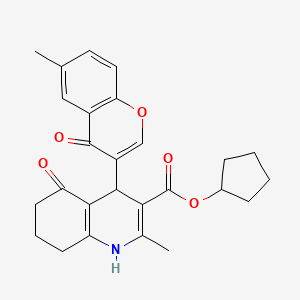
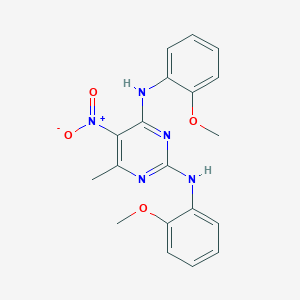
![1-(4-Chlorophenyl)-6-hydroxy-5-[(4-methoxyphenyl)methyliminomethyl]pyrimidine-2,4-dione](/img/structure/B5025190.png)
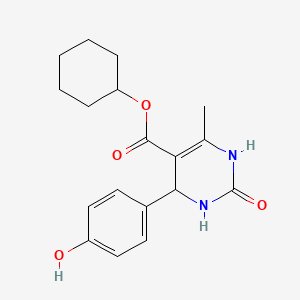
![2-bromo-4-methyl-N-[(2-nitrophenyl)methyl]aniline](/img/structure/B5025198.png)
